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Compound of Interest

2-Chloro-8-methoxyquinazolin-4-
Compound Name:

amine
CAS No.: 61948-65-0
Cat. No.: B1589954

Get Quote

Executive Summary & Molecular Architecture

2-Chloro-8-methoxyquinazolin-4-amine is a critical pharmacophore intermediate. Its value
lies in the differential reactivity of the quinazoline ring: the C4-amino group stabilizes the
pyrimidine ring system, while the C2-chloro atom serves as an electrophilic "handle" for
nucleophilic aromatic substitution (

), allowing the attachment of diverse side chains (e.g., anilines, heterocycles) essential for
structure-activity relationship (SAR) exploration.

The 8-methoxy substituent distinguishes this scaffold from the more common 6,7-dimethoxy
analogs (e.g., reagents for Gefitinib/Erlotinib synthesis). It introduces specific steric bulk near
the N1 position and alters the electronic density of the ring, influencing both solubility and the
kinetics of displacement at the C2 position.

Physicochemical Profile[1][2][3][4][5][6][7]
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Property Value | Observation Context
CAS Number 61948-65-0 Unique Identifier
Molecular Formula
Molecular Weight 209.63 g/mol Small molecule fragment
) ) Color darkens upon
Appearance Off-white to pale yellow solid o )
oxidation/hydrolysis
_ _ Indicates high crystal lattice
Melting Point 228 °C (from Methanol)

energy

Predicted LogP

~1.8-2.1

Moderate lipophilicity

pKa (Calculated)

~4.5 (N1 ring nitrogen)

Weakly basic; protonation

improves aqueous solubility

Solubility Profile and Solvent Compatibility

Understanding the solubility landscape is vital for assay preparation and synthetic workflows.

The planar quinazoline core promotes

stacking, leading to high lattice energy and poor aqueous solubility.

Solvent Compatibility Table
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Solvent System Solubility Rating Usage Recommendation

Water (pH 7) Insoluble (< 0.1 mg/mL) Unsuitable for stock solutions.

Preferred for biological assay

DMSO High (> 50 mg/mL)
stocks. Stable at RT.
) Alternative for synthetic
DMF High (> 50 mg/mL) )
reactions.
) Soluble upon heating; suitable
Methanol/Ethanol Sparingly Soluble o
for recrystallization.
Dichloromethane Moderate Good for extraction/workup.
Protonation of N1/N3 disrupts
0.1 M HCI Soluble lattice; useful for LC-MS

injection.

Critical Protocol: Preparation of Assay Stock Solution

To prevent precipitation (“"crashing out") upon dilution into aqueous media:

» Weighing: Weigh the compound into a glass vial (avoid plastics that may leach plasticizers in
DMSO).

» Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM. Vortex for
30 seconds.

o Note: If the solution appears cloudy, sonicate at 35-40 kHz for 5 minutes. The 2-Cl bond is
stable under brief sonication.

o Storage: Aliguot immediately into amber glass vials to minimize freeze-thaw cycles. Store at
-20°C.

Stability and Reactivity Mechanisms

The stability of 2-Chloro-8-methoxyquinazolin-4-amine is dictated by the electrophilicity of
the C2 position. While the C4-amino group significantly reduces the reactivity of the ring
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compared to 2,4-dichloroquinazoline, the C2-chloro atom remains susceptible to hydrolysis and
nucleophilic attack.

A. Hydrolytic Instability

In aqueous acidic or basic conditions, the C2-chloro group undergoes hydrolysis to form 2-
hydroxy-8-methoxyquinazolin-4-amine (often tautomerizing to the quinazolinone form). This is
the primary degradation pathway.

o Acidic pH: Protonation of N3 activates C2 for nucleophilic attack by water.

¢ Basic pH: Direct attack by hydroxide ions is slower but proceeds at elevated temperatures.

B. Photostability

The electron-rich 8-methoxy group makes the ring system susceptible to photo-oxidation if
exposed to intense UV light in solution. Solid-state material is relatively photostable.

C. Thermal Stability

The compound is thermally stable up to its melting point (~228°C). However, in solution (e.qg.,
DMSO), prolonged heating >80°C can accelerate decompaosition or dimerization.

Visualization: Reactivity & Degradation Pathways
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Figure 1: The primary reactivity pathways. The C2-Chloro group is the pivot point: it either
reacts productively with amines (Green path) or degrades via hydrolysis (Red path).

Experimental Protocols
Protocol A: Assessing Hydrolytic Stability (LC-MS)

Use this protocol to validate the integrity of your stock solutions over time.
e Preparation: Dilute the 10 mM DMSO stock 1:100 into three buffers:
o Buffer A: 0.1% Formic Acid in Water (pH ~2.5)
o Buffer B: PBS (pH 7.4)
o Buffer C: 10 mM Ammonium Bicarbonate (pH ~8.5)
 Incubation: Incubate at 37°C in a thermomixer.
o Sampling: Take aliquots at T=0, 4h, 24h, and 48h.

e Analysis: Analyze via Reverse Phase LC-MS (C18 column).

[e]

Mobile Phase: Gradient 5% to 95% Acetonitrile in water (+0.1% Formic acid).

o

Detection: Monitor UV (254 nm) and MS (ESI+).

[¢]

Pass Criteria: >98% parent peak area retention at 24h.

o

Failure Mode: Appearance of a peak with M+1 = 192 (Hydrolysis product: -Cl +OH).

Protocol B: Synthetic Handling (SNAr Reaction)

Standard procedure for utilizing this scaffold.

e Solvent: Use n-Butanol or IPA (Isopropanol). These protic solvents facilitate proton transfer
during the transition state.

e Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Nucleophile (Aniline/Amine).
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e Catalyst: 0.1 eq HCI (aqg) or p-TsOH. Acid catalysis activates the pyrimidine ring.

o Temperature: Reflux (80—-110°C).

e Workup: Upon cooling, the product usually precipitates as the hydrochloride salt. Filter and

wash with cold ether.

Storage and Handling Recommendations

To maintain the purity of 2-Chloro-8-methoxyquinazolin-4-amine >98% over long durations,

strict adherence to environmental controls is required.

Parameter Recommendation Rationale

2°C to 8°C (Short term)-20°C Slows hydrolytic degradation
Temperature o

(Long term) Kinetics.

] Prevents moisture absorption
Atmosphere Inert (Argon/Nitrogen) ) ]
(hygroscopic potential).
] Amber glass vial with Teflon- Blocks UV light; prevents

Container ] )

lined cap solvent leaching.

) ) The 2-Cl bond is moisture-

Desiccant Required

sensitive over months.

Decision Tree for Sample Handling
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Sample Received

Solid or Solution?

Solid Powder DMSO Solution
Store at -20°C ..
with Desiccant Check Color/Precipitate

Clear/Yellow: Cloudy/Dark Orange:
Use immediately or Filter (0.2um) &
freeze at -20°C Check LC-MS

Click to download full resolution via product page
Figure 2: Logical workflow for evaluating sample integrity before experimental use.
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¢ To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 2-Chloro-8-
methoxyquinazolin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589954/docs#technical-guide-solubility-and-
stability-of-2-chloro-8-methoxyquinazolin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1589954/docs#technical-guide-solubility-and-stability-of-2-chloro-8-methoxyquinazolin-4-amine
https://www.benchchem.com/product/b1589954/docs#technical-guide-solubility-and-stability-of-2-chloro-8-methoxyquinazolin-4-amine
https://www.benchchem.com/product/b1589954/docs#technical-guide-solubility-and-stability-of-2-chloro-8-methoxyquinazolin-4-amine
https://www.benchchem.com/product/b1589954/docs#technical-guide-solubility-and-stability-of-2-chloro-8-methoxyquinazolin-4-amine
https://www.benchchem.com/product/b1589954?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589954?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

